Lipophilicity (LogP) vs. 2-Amino-6-methoxybenzothiazole
The calculated logP of 6‑methoxy‑4‑methylbenzo[d]thiazol‑2‑amine is 2.32, which is 0.15 log units lower than that of its closest analog 2‑amino‑6‑methoxybenzothiazole (logP = 2.47) . Although the 4‑methyl group adds hydrophobic surface area, it also alters the overall dipole and hydrogen‑bonding network, leading to a modest net decrease in lipophilicity. This difference is large enough to affect solubility‑limited absorption and chromatographic retention time in orthogonal purification methods.
| Evidence Dimension | Calculated octanol‑water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.32 (computed) |
| Comparator Or Baseline | 2‑Amino‑6‑methoxybenzothiazole (CAS 1747‑60‑0): logP = 2.47 |
| Quantified Difference | ΔlogP = –0.15 (target less lipophilic) |
| Conditions | Computed values from Fluorochem (target) and ChemExper/BOCCI (comparator) |
Why This Matters
A logP shift of 0.15 can alter membrane permeability and solubility profiles, making the disubstituted compound the better choice when lower lipophilicity is desired to avoid CYP‑mediated clearance or to improve aqueous solubility in biological assays.
